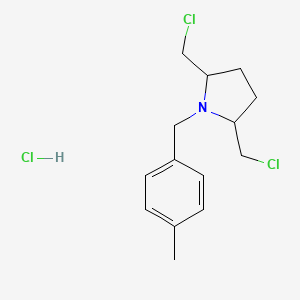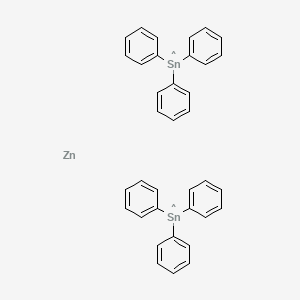
CID 73187886
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 73187886” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 73187886 involves specific synthetic routes and reaction conditions. One method includes the use of N-phenylimine-containing derivatives, which are synthesized through a series of chemical reactions involving aromatic compounds . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: CID 73187886 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs that have enhanced chemical and physical properties.
Scientific Research Applications
CID 73187886 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving molecular interactions and biochemical pathways. In medicine, this compound could be explored for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 73187886 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 73187886 can be identified using chemical databases such as PubChem. These compounds may share structural similarities and exhibit comparable chemical properties .
Uniqueness: What sets this compound apart from similar compounds is its unique chemical structure, which may confer specific advantages in terms of reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C36H30Sn2Zn |
|---|---|
Molecular Weight |
765.4 g/mol |
InChI |
InChI=1S/6C6H5.2Sn.Zn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; |
InChI Key |
LRIYIINHGIGQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


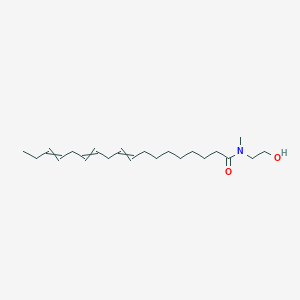
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
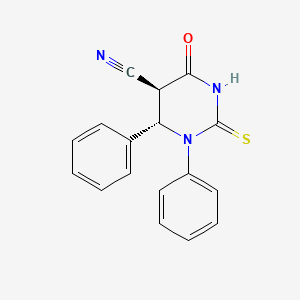
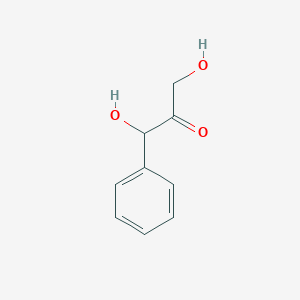
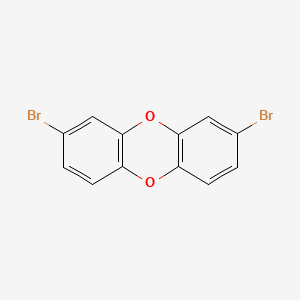
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
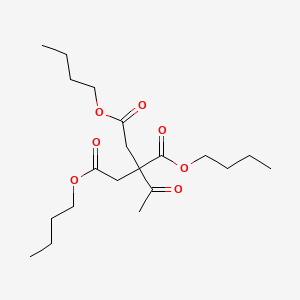
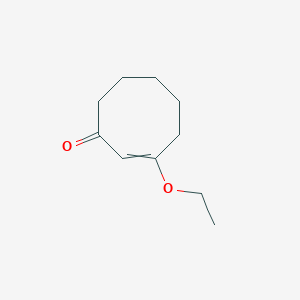

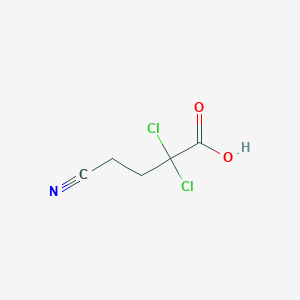
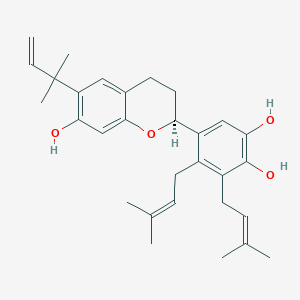

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
